N,N-dimethyl-2-[(methylamino)methyl]aniline
Overview
Description
“N,N-dimethyl-2-[(methylamino)methyl]aniline” is a chemical compound that likely belongs to the class of substances known as anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. In this case, the amino group is further substituted with two methyl groups and a methylamino group .
Synthesis Analysis
While the specific synthesis of “N,N-dimethyl-2-[(methylamino)methyl]aniline” is not available, anilines can generally be synthesized through the reduction of nitrobenzene or by the ammonolysis of phenol .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-[(methylamino)methyl]aniline” would consist of a benzene ring (the ‘aniline’ part of the molecule) with an attached amino group that is further substituted with two methyl groups and a methylamino group .Chemical Reactions Analysis
Anilines, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases .Scientific Research Applications
Selective N-Monomethylation of Anilines
- Application: A study demonstrates a method for selective N-monomethylation of anilines using dimethyl carbonate, which is applicable to a broad range of primary aniline substrates. This is crucial for synthesizing compounds like diazepam precursors under optimized conditions (Seo et al., 2017).
Methylation with Dimethyl Carbonate over Y-zeolites
- Application: Another research focuses on methylation of aniline with dimethyl carbonate, achieving high selectivity for N-monomethylation over alkali cation exchanged zeolites, which is important in chemical synthesis processes (Fu & Ono, 1993).
Fluorescent Thermometer Application
- Application: The compound's derivative has been used in creating a fluorescent thermometer with a mega-Stokes shift. This thermometer intensifies in fluorescence with increasing temperature, making it useful in temperature detection (Cao et al., 2014).
Transesterification and N-Methylation Catalysis
- Application: Research shows that anilines react with a mixture of ethylene carbonate and methanol in the presence of alkali metal exchanged faujasites to give N,N-dimethyl derivatives. This sequential transformation process is significant in chemoselective reactions (Selva et al., 2008).
Synthesis of N,N-dimethyl Aniline from Dimethyl Carbonate
- Application: The synthesis of N,N-dimethyl aniline from dimethyl carbonate, catalyzed by TEAB, shows recycling ability and offers an alternative to traditional N-alkylation methods (Liang-fu, 2011).
Reductive N-Methylation of Amines
- Application: A study on reductive N-methylation of amines using tetracarbonylhydridoferrate and formaldehyde provides insights into alternative reductive methylation methods, which is important for synthesizing N,N-dimethyl derivatives (Watanabe et al., 1976).
Reaction with Dimethyl Carbonate over NaY Faujasite
- Application: Research explores the chemoselective methylation of functionalized anilines, including aminophenols, aminobenzyl alcohols, aminobenzoic acids, and aminobenzamides, with dimethyl carbonate in the presence of NaY faujasite. This process is significant for achieving high selectivity in N-methylation (Selva et al., 2003).
Methylation on Zeolite H-Y
- Application: A study on the methylation of aniline by methanol on zeolite H-Y reveals insights into the reaction mechanism, highlighting the role of N,N,N-trimethylanilinium cations in the methylation process (Wang et al., 2002).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-(methylaminomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-6-4-5-7-10(9)12(2)3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIKRMCCXDKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(methylamino)methyl]aniline | |
CAS RN |
1095080-04-8 | |
Record name | N,N-dimethyl-2-[(methylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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